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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzoic acid

Cat. No.: B1297639

This guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-
methylbenzoic acid (CAS No: 704-45-0), a key intermediate in the synthesis of various
pharmaceuticals and specialty polymers.[1] A thorough understanding of its spectroscopic
signature is paramount for quality control, reaction monitoring, and structural confirmation in
research and development settings. This document will delve into the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert
interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

2-Methoxy-4-methylbenzoic acid (CsH1003, Molecular Weight: 166.17 g/mol ) possesses a
unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set
of spectroscopic data.[2][3] The strategic placement of the methoxy, methyl, and carboxylic
acid groups dictates the chemical environment of each atom, which is directly probed by the
analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-
hydrogen framework of 2-Methoxy-4-methylbenzoic acid.
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'H NMR (Proton NMR) Spectroscopy

The 'H NMR spectrum provides detailed information about the number of different types of
protons, their chemical environment, and their proximity to other protons.

Interpreted H NMR Data
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Chemical Shift
(3) ppm

Multiplicity

Integration

Assignment

Causality
Behind the
Chemical Shift
and
Multiplicity

~11.5-13.0

Singlet (broad)

1H

-COOH

The acidic proton
of the carboxylic
acid is highly
deshielded due
to the
electronegativity
of the adjacent
oxygen atoms
and typically
appears as a
broad singlet. Its
chemical shift
can be highly
dependent on
concentration

and solvent.

7.73 (approx.)

Doublet

1H

Ar-H (ortho to -
COOH)

This aromatic
proton is in the
ortho position to
the electron-
withdrawing
carboxylic acid
group, leading to
a downfield shift.
It is split into a
doublet by the
neighboring

aromatic proton.

7.16 (approx.)

Doublet

1H

Ar-H (meta to -
COOH)

This aromatic
proton is further

away from the
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carboxylic acid
group and
experiences less
deshielding. It is
splitinto a
doublet by its
neighboring

aromatic proton.

6.94 (approx.) Singlet 1H

Ar-H (para to -
COOH)

This aromatic
proton is situated
between the
methoxy and
methyl groups
and appears as a
singlet due to the
absence of
adjacent protons.
The electron-
donating nature
of the methoxy
group shields
this proton,
shifting it upfield
compared to the
other aromatic

protons.
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The protons of
the methoxy
group are in a
relatively
shielded

3.87 (approx.) Singlet 3H -OCHs environment and
appear as a
sharp singlet as
there are no
adjacent protons

to cause splitting.

The protons of
the methyl group
attached to the
2.40 (approx.) Singlet 3H -CHs aromatic ring are
shielded and
appear as a

singlet.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-4-methylbenzoic acid and
dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a
clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without
contributing interfering signals in the regions of interest.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal resolution and dispersion.

o Data Acquisition:

o Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to achieve an adequate signal-to-noise ratio.
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o Reference the chemical shifts to the residual solvent peak (e.g., CDCIs at 7.26 ppm).

3C NMR (Carbon-13 NMR) Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Interpreted 3C NMR Data
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Chemical Shift (d) ppm

Assignment

Causality Behind the
Chemical Shift

171.8 (approx.)

-COOH

The carbonyl carbon of the
carboxylic acid is highly
deshielded due to the double
bond and the electronegativity
of the oxygen atoms, resulting

in a large downfield shift.

159.6 (approx.)

C-OCHs

The aromatic carbon directly
attached to the electron-
donating methoxy group is

significantly deshielded.

140.0 (approx.)

C-CHs

The aromatic carbon bearing

the methyl group.

130.6 (approx.)

Ar-CH

Aromatic methine carbon.

122.7 (approx.)

Ar-CH

Aromatic methine carbon.

120.5 (approx.)

C-COOH

The aromatic carbon attached

to the carboxylic acid group.

114.4 (approx.)

Ar-CH

Aromatic methine carbon,
likely shielded by the

ortho/para directing methoxy

group.

55.5 (approx.)

-OCHs

The carbon of the methoxy
group is in a relatively upfield
region, typical for sp3
hybridized carbons attached to

an oxygen atom.

21.0 (approx.)

-CHs

The carbon of the methyl
group attached to the aromatic
ring appears at a characteristic

upfield chemical shift.
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Experimental Protocol: 13C NMR Spectroscopy

e Sample Preparation: The same sample prepared for *H NMR can be used.
 Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
o Data Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. This simplifies the spectrum by removing
C-H coupling, resulting in a single peak for each unique carbon atom.

o Alarger number of scans is typically required for 33C NMR compared to *H NMR due to the
lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The absorption of infrared radiation at specific frequencies corresponds to the
vibrational modes of the chemical bonds.

Interpreted IR Data

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber
(cm™)

Vibrational Mode

Functional Group

Significance

2500-3300 (broad)

O-H stretch

Carboxylic Acid

The broadness of this
peak is a hallmark of

the hydrogen-bonded
O-H group in the

carboxylic acid dimer.

~1700

C=0 stretch

Carboxylic Acid

A strong, sharp
absorption
characteristic of the
carbonyl group in a

carboxylic acid.

~1600, ~1470

C=C stretch

Aromatic Ring

These absorptions are
indicative of the
carbon-carbon double
bond stretching
vibrations within the

benzene ring.

~1250, ~1030

C-O stretch

Methoxy Group &
Carboxylic Acid

These peaks
correspond to the
stretching vibrations of
the C-O single bonds
in the methoxy and
carboxylic acid

functionalities.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of 2-Methoxy-4-methylbenzoic acid with approximately

100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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o Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

o Data Acquisition:

o Acquire a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum. The

instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation and identification.

Interpreted Mass Spectrometry Data (Electron lonization - EI)

m/z (mass-to-charge ratio)  Proposed Fragment

Significance

166

[M]*

The molecular ion peak,
corresponding to the intact
molecule with one electron
removed.[2] Its presence
confirms the molecular weight

of the compound.

149

[M - OH]*

Loss of a hydroxyl radical from

the carboxylic acid group.

119

[M - COOH - HJ*

Loss of the carboxylic acid
group followed by the loss of a

hydrogen atom.

91

[C7HA]*

A common fragment in
aromatic compounds, often
corresponding to the tropylium

ion.
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Methoxy-4-methylbenzoic acid in a
volatile organic solvent (e.g., methanol or dichloromethane).

¢ Instrumentation: Utilize a GC-MS system equipped with an appropriate capillary column for
separating the analyte from any impurities.

» Data Acquisition:

[¢]

Inject a small volume of the sample solution into the GC inlet. The high temperature of the
inlet vaporizes the sample.

o The vaporized sample is carried by an inert gas through the GC column, where separation
occurs based on boiling point and polarity.

o The separated analyte elutes from the column and enters the mass spectrometer, where it
is ionized (typically by electron impact).

o The resulting ions are separated by the mass analyzer based on their mass-to-charge
ratio and detected.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic
analysis of 2-Methoxy-4-methylbenzoic acid.
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Caption: Integrated workflow for the spectroscopic characterization of 2-Methoxy-4-
methylbenzoic acid.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous characterization of 2-Methoxy-4-methylbenzoic acid. The data presented in
this guide, along with the detailed experimental protocols, serve as a valuable resource for
researchers and scientists in ensuring the identity and purity of this important chemical
compound. The consistency across all three analytical techniques provides a high degree of
confidence in the assigned structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 2-Methoxy-4-methylbenzoic acid | C9H1003 | CID 597164 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. 2-AER-4-FEXRE 97% | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Methoxy-4-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297639#spectroscopic-data-of-2-
methoxy-4-methylbenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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